molecular formula C10H11NO2 B1333669 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid CAS No. 5382-49-0

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Cat. No. B1333669
CAS RN: 5382-49-0
M. Wt: 177.2 g/mol
InChI Key: ARNALYPZOYPNAF-UHFFFAOYSA-N
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Patent
US05385909

Procedure details

Quinoline-6-carboxylic acid (1.0 eq, 14.01 mmol) and ammonium formate (22 g, 350.1 mmol) were dissolved in MeOH (100 mL) and 10% Pd/C (4.04 g) was added. The solution was heated at reflux for 2.5 h then cooled to room temperature and filtered through celite. The solvent was removed to provide 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in quantitative yield. 1H NMR (200 MHz, DMSO) δ1.78 (m, 2H), 2.65 ((m, 2H), 3.2 (m, 2H), 6.4 (m, 2H), 7.45 (m, 2H).
Quantity
14.01 mmol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.04 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C([O-])=O.[NH4+]>CO.[Pd]>[NH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=[O:12])=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
14.01 mmol
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
22 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.04 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2=CC(=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.